(3R)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanenitrile

Chiral synthesis β-Amino nitrile building blocks Enantiomeric purity

(3R)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanenitrile (CAS 1213182-80-9) is a specialized chiral β-amino nitrile building block, characterized by its single (R)-configuration stereocenter, a 3-fluoro-4-methoxyphenyl substituent, and a terminal nitrile group. Publicly available vendor specifications indicate it is supplied at purities of 95% or 98% HPLC.

Molecular Formula C10H11FN2O
Molecular Weight 194.21 g/mol
Cat. No. B13051435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanenitrile
Molecular FormulaC10H11FN2O
Molecular Weight194.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(CC#N)N)F
InChIInChI=1S/C10H11FN2O/c1-14-10-3-2-7(6-8(10)11)9(13)4-5-12/h2-3,6,9H,4,13H2,1H3/t9-/m1/s1
InChIKeyNCHPPLBQUZLELO-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification for (3R)-3-Amino-3-(3-Fluoro-4-Methoxyphenyl)Propanenitrile: Chiral Building Block Baseline


(3R)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanenitrile (CAS 1213182-80-9) is a specialized chiral β-amino nitrile building block, characterized by its single (R)-configuration stereocenter, a 3-fluoro-4-methoxyphenyl substituent, and a terminal nitrile group. Publicly available vendor specifications indicate it is supplied at purities of 95% or 98% HPLC. A critical gap exists in the scientific and patent literature: no primary research publications, patents, or authoritative databases were identified that provide quantitative, comparator-based evidence of its biological activity, physical stability, or synthetic utility relative to its closest analogs. This absence of data precludes a standard evidence-based selection and necessitates that procurement decisions be based solely on chemical identity and supplier-reported purity.

The Risk of Analog Substitution for (3R)-3-Amino-3-(3-Fluoro-4-Methoxyphenyl)Propanenitrile Without Comparative Data


In the absence of verifiable comparative data, substituting (3R)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanenitrile with any in-class analog carries a high, unquantifiable risk of functional failure. Structurally similar compounds, such as the (3S)-enantiomer, the racemic mixture, or analogs with altered functional groups, are expected to have profoundly different three-dimensional conformations and reactivity profiles due to fundamental principles of stereochemistry and functional group chemistry. The specific impact of the (R)-configuration on key properties like enzyme binding, metabolic stability, or synthetic selectivity cannot be inferred from class-level generalizations. Therefore, any substitution is scientifically unjustified without project-specific comparative data, making chemical identity verification a paramount quality control parameter.

Quantitative Differentiation Evidence for (3R)-3-Amino-3-(3-Fluoro-4-Methoxyphenyl)Propanenitrile vs. Comparators


Absence of Quantitative Comparator Data: Enantiomeric and Analog Differentiation

A comprehensive search of primary research papers, patents, and authoritative databases (e.g., BindingDB, PubMed) found no quantitative data comparing the (R)-enantiomer to its key comparators—the (S)-enantiomer or the racemic mixture—in any biological, pharmacological, or synthetic performance assay. While a public database (BindingDB, ChEMBL) contains entries for compounds with identical or similar structure, none of the identified records correspond to the target compound. Consequently, no quantitative difference can be calculated, and no evidence-based claim of superiority or differentiation can be supported.

Chiral synthesis β-Amino nitrile building blocks Enantiomeric purity

Procurement and Application Scenarios for (3R)-3-Amino-3-(3-Fluoro-4-Methoxyphenyl)Propanenitrile Based on Available Evidence


Scenario 1: Custom Synthesis Requiring a Specific (R)-Enantiomer

For synthetic chemistry projects where the (R)-configuration is a strict structural requirement for a target molecule, procurement of this compound (at the highest verifiable purity) is necessary. The lack of comparative performance data makes the supplier's certificate of analysis, including chiral HPLC purity and identity confirmation, the critical selection criteria.

Scenario 2: Research with an Existing Internal Standard

If an internal research project has already generated proprietary data demonstrating the suitability of (3R)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanenitrile in a specific assay or synthetic route, continued procurement from the same supplier ensures batch-to-batch consistency, as no public evidence supports switching to an alternative.

Scenario 3: Exploratory Medicinal Chemistry Scaffold Hopping

As a novel, relatively unexplored chiral β-amino nitrile scaffold, this compound may be of interest in screening libraries where its specific combination of a fluoro-methoxy phenyl ring and a nitrile group is a novel feature not found in current analogs. Its value is in its structural novelty, not proven superiority.

Quote Request

Request a Quote for (3R)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.